4-(3-Methoxyphenyl)furan-2-boronic acid
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Overview
Description
4-(3-Methoxyphenyl)furan-2-boronic acid is an organoboron compound with the molecular formula C11H11BO4. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a furan ring and a methoxy-substituted phenyl group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)furan-2-boronic acid typically involves the reaction of 3-methoxyphenylboronic acid with furan-2-boronic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)furan-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols and quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration typically involves nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions include phenols, quinones, halogenated derivatives, and nitrated compounds. These products have various applications in organic synthesis and material science .
Scientific Research Applications
4-(3-Methoxyphenyl)furan-2-boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)furan-2-boronic acid involves its ability to form stable complexes with various metal catalysts, such as palladium. In Suzuki-Miyaura cross-coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The methoxy group and furan ring enhance the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the furan ring.
Furan-2-boronic acid: Contains the furan ring but lacks the methoxy-substituted phenyl group.
Phenylboronic acid: Lacks both the methoxy group and the furan ring.
Uniqueness
4-(3-Methoxyphenyl)furan-2-boronic acid is unique due to the presence of both the methoxy-substituted phenyl group and the furan ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
[4-(3-methoxyphenyl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-10-4-2-3-8(5-10)9-6-11(12(13)14)16-7-9/h2-7,13-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFSXWPJARSCLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=CC(=CC=C2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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